4-amino-N-(5-methoxy-6-oxo-1H-pyrimidin-4-yl)benzenesulfonamide
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Overview
Description
4-amino-N-(5-methoxy-6-oxo-1H-pyrimidin-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyrimidine ring, which is further substituted with an amino group and a methoxy group. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-methoxy-6-oxo-1H-pyrimidin-4-yl)benzenesulfonamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(5-methoxy-6-oxo-1H-pyrimidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like NaBH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-amino-N-(5-methoxy-6-oxo-1H-pyrimidin-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(5-methoxy-6-oxo-1H-pyrimidin-4-yl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Known for its use in treating bacterial infections and its similar structure to the compound .
Sulfisoxazole: Another sulfonamide with antibacterial properties.
Uniqueness
4-amino-N-(5-methoxy-6-oxo-1H-pyrimidin-4-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C11H12N4O4S |
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Molecular Weight |
296.30 g/mol |
IUPAC Name |
4-amino-N-(5-methoxy-6-oxo-1H-pyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O4S/c1-19-9-10(13-6-14-11(9)16)15-20(17,18)8-4-2-7(12)3-5-8/h2-6H,12H2,1H3,(H2,13,14,15,16) |
InChI Key |
ZGBQDFTZEPDSMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CNC1=O)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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